molecular formula C8H13N3OS B13224166 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one

1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13224166
M. Wt: 199.28 g/mol
InChI Key: GUHVVOBUHQLIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an imino-thiolanone moiety. The compound’s structure suggests reactivity at both the pyrazole nitrogen and the thiolanone sulfur, which could facilitate diverse chemical modifications or biological interactions. Structural analogs of this compound often vary in substituents on the pyrazole ring or modifications to the thiolanone system, leading to differences in solubility, stability, and functional activity .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)iminothiolane 1-oxide

InChI

InChI=1S/C8H13N3OS/c1-11-8(4-5-9-11)10-13(12)6-2-3-7-13/h4-5H,2-3,6-7H2,1H3

InChI Key

GUHVVOBUHQLIHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)N=S2(=O)CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with a suitable thiolane derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature, usually around 80-100°C, to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Applications
This compound C8H10N4OS 210.25 Pyrazole (1-methyl), imino-thiolanone Pharmaceuticals, agrochemicals
1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one C10H11N3OS 229.28 4-Aminophenyl group Drug intermediates, dyes
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid C9H12N2O4S 244.27 Dioxo-thiolan, carboxylic acid Chemical synthesis, catalysis
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one C6H8N2O 124.14 Ketone substituent Organic synthesis intermediates
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C7H13N3 139.20 Ethyl group, N-methylmethanamine Ligands, coordination chemistry

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility The 4-aminophenyl analog (C10H11N3OS) introduces an aromatic amine group, which may enhance π-π stacking interactions in biological systems or improve binding to metal ions. However, the amine could also increase susceptibility to oxidation compared to the methyl-substituted target compound. The dioxo-thiolan and carboxylic acid modifications in C9H12N2O4S significantly alter solubility. The ketone in C6H8N2O replaces the imino-thiolanone system, reducing molecular weight and complexity. This simpler structure may favor nucleophilic addition reactions but lacks the sulfur-mediated reactivity of the thiolanone ring.

Functional Group Impact on Biological Activity The N-methylmethanamine group in C7H13N3 introduces a basic nitrogen, enabling protonation at physiological pH. This property is advantageous in coordination chemistry or as a ligand in metal-organic frameworks (MOFs). In contrast, the imino-thiolanone group in the target compound may participate in hydrogen bonding or act as a weak acid due to the thione sulfur.

Structural Characterization Tools Structural data for such compounds are often determined using X-ray crystallography refined via programs like SHELXL and visualized through software suites such as WinGX/ORTEP . These tools are critical for confirming the stereochemistry of the thiolanone ring and substituent orientations.

Biological Activity

The compound 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C₅H₈N₄OS
  • Molecular Weight : 172.21 g/mol
  • CAS Number : 1185299-87-9

Biological Activity Overview

Research has highlighted several biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound has shown promising results in various in vitro studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. Key findings include:

  • Antibacterial Activity : The compound demonstrated significant antibacterial effects against various strains of bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and E. coli, indicating potent antibacterial properties .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli6.25
Pseudomonas aeruginosa12.5
  • Antifungal Activity : Research indicates that pyrazole derivatives can also exhibit antifungal activity. In studies involving various fungal strains, compounds similar to this compound showed effective inhibition of fungal growth .

The mechanism through which pyrazole derivatives exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes critical for bacterial survival.
  • Disruption of Membrane Integrity : Some compounds affect the cell membrane's integrity, leading to cell lysis.
  • Interference with Metabolic Pathways : Pyrazole derivatives can disrupt metabolic pathways essential for microbial growth and reproduction.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyrazole derivatives, including the compound in focus. The study found that:

  • The compound exhibited superior activity compared to standard antibiotics like streptomycin.
  • It was particularly effective against Gram-positive bacteria due to its ability to penetrate the bacterial cell wall more effectively than Gram-negative bacteria .

Study 2: Antifungal Properties

Another investigation focused on the antifungal potential of pyrazole derivatives against Candida species:

  • The results indicated that the compound inhibited fungal growth at concentrations lower than those required for traditional antifungal agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.